![molecular formula C14H24N2O4 B13030951 tert-Butyl5-hydroxy-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13030951.png)
tert-Butyl5-hydroxy-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 5-hydroxy-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate: is a chemical compound with the molecular formula C14H24N2O4. It belongs to the spirocyclic family and exhibits intriguing structural features. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes::
Ring Expansion Method:
Spirocyclization Approach:
- While industrial-scale production details are proprietary, the synthetic routes mentioned above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
Reactions::
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like Jones reagent (CrO/HSO) or Dess-Martin periodinane.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl ester or hydroxy group.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Acid-Catalyzed Hydrolysis: The ester linkage can be hydrolyzed under acidic conditions.
Base-Catalyzed Hydrolysis: The compound is stable under basic conditions.
- Oxidation: 5-hydroxy-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylic acid
- Reduction: 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylic acid
Scientific Research Applications
Chemistry: Used as a building block for spirocyclic compounds in drug discovery and materials science.
Biology: Investigated for potential bioactivity, including enzyme inhibition or receptor modulation.
Medicine: Research on its pharmacological properties and potential therapeutic applications.
Industry: Employed in the synthesis of novel materials or as intermediates.
Mechanism of Action
- The compound’s mechanism of action depends on its specific target. It may interact with enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C14H24N2O4 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
tert-butyl 5-hydroxy-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)9-15-11(18)8-10(14)17/h10,17H,4-9H2,1-3H3,(H,15,18) |
InChI Key |
MDYLMEPXLDRAEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)CC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


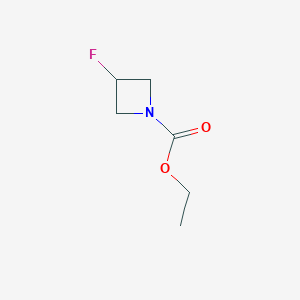
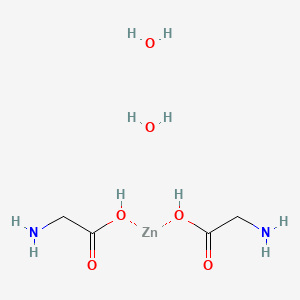
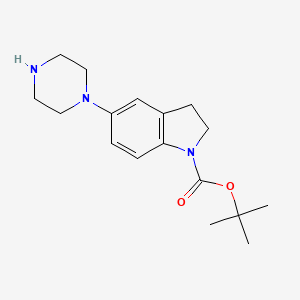
![(R)-2-(6-((2,6-dimethyl-4-(3-(methylsulfonyl)propoxy)-[1,1-biphenyl]-3-yl)methoxy)-2,3-dihydrobenzofuran-3-yl)aceticacid](/img/structure/B13030878.png)
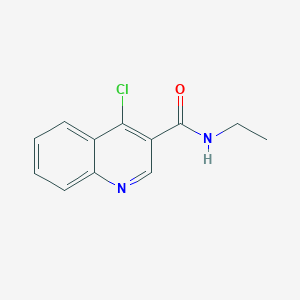
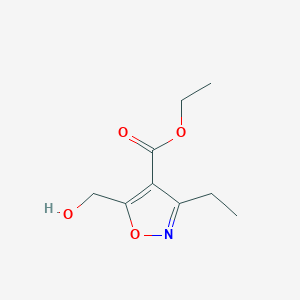
![tert-Butyl ((1R)-6-hydroxyspiro[3.3]heptan-1-yl)carbamate](/img/structure/B13030899.png)
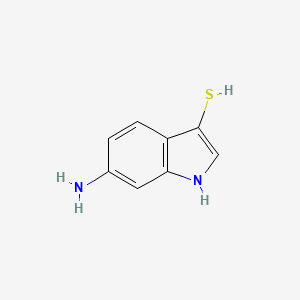
![5-Tert-butyl-4-({2-cyclohexyl-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B13030915.png)
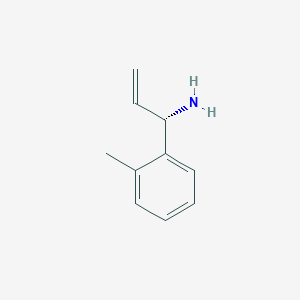
![methyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13030923.png)
![2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid](/img/structure/B13030924.png)


